molecular formula C7H7N3 B2366559 2-(3-Aminopyridin-2-yl)acetonitrile CAS No. 1018949-67-1

2-(3-Aminopyridin-2-yl)acetonitrile

Cat. No.: B2366559
CAS No.: 1018949-67-1
M. Wt: 133.154
InChI Key: ZRFOJSSSVSGJIC-UHFFFAOYSA-N
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Description

2-(3-Aminopyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, featuring an amino group at the third position and a nitrile group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyridin-2-yl)acetonitrile typically involves the reaction of 3-aminopyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles can be used to introduce various substituents at the amino group.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Aminopyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The

Properties

IUPAC Name

2-(3-aminopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFOJSSSVSGJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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